3-Isopropoxypicolinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-hydroxy-4-substituted picolinonitriles, which are closely related to 3-isopropoxypicolinonitrile, has been achieved through a unique approach involving gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N–O bond cleavage of isoxazolopyridines under mild conditions. This process can be performed in a stepwise or one-pot fashion, demonstrating the versatility and efficiency of the method .

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of 3-isopropoxypicolinonitrile, they do provide insights into the structural aspects of similar compounds. For instance, the synthesis of spirocyclic compounds involves the formation of complex structures with multiple rings and bonds, indicating the potential complexity of 3-isopropoxypicolinonitrile's structure . Additionally, the synthesis of isoquinolinones from benzonitriles suggests that the molecular structure of 3-isopropoxypicolinonitrile may involve a heterocyclic core with substituents that influence its reactivity and physical properties .

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to understanding the reactivity of 3-isopropoxypicolinonitrile. For example, the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones from benzonitriles involves intramolecular Prins and Ritter reactions, which could be analogous to reactions that 3-isopropoxypicolinonitrile might undergo . Similarly, the base-promoted condensation reactions described for the synthesis of isoquinolinones could provide insights into the types of chemical transformations that 3-isopropoxypicolinonitrile might be susceptible to .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-isopropoxypicolinonitrile are not directly discussed in the provided papers. However, the synthesis of related compounds, such as 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone, involves conditions that could suggest the stability and solubility characteristics of 3-isopropoxypicolinonitrile. For instance, the use of fuming sulfuric acid and a melted mixture of sodium hydroxide and potassium hydroxide indicates that the compound might be stable under acidic or basic conditions . The one-pot multistep synthesis of 3,4-fused isoquinolin-1(2H)-one analogs also implies that 3-isopropoxypicolinonitrile could be synthesized and purified using similar one-pot methodologies, which would be advantageous for its practical applications .

Propiedades

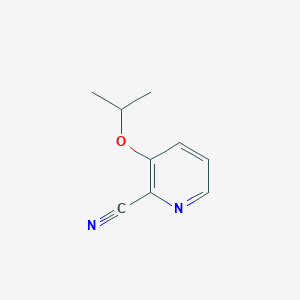

IUPAC Name |

3-propan-2-yloxypyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7(2)12-9-4-3-5-11-8(9)6-10/h3-5,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOCATSKQQJRCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline](/img/structure/B3020831.png)

![3-(3-chlorophenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B3020833.png)

![3-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3020834.png)

![2-(4-fluorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3020836.png)

![N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020844.png)

![Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B3020846.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020847.png)